molecular formula C20H22N4O4S B2630319 N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252910-94-3

N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2630319
CAS No.: 1252910-94-3
M. Wt: 414.48
InChI Key: LFYRDJIIAUIUDR-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-2,4-dione derivative featuring a butyl substituent at position 3 and an acetamide-linked 4-acetylamino phenyl group at position 1. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to modulate kinase activity and interact with nucleotide-binding domains. The presence of the butyl chain and acetylamino phenyl group likely enhances lipophilicity and target binding affinity, making it a candidate for therapeutic applications in oncology or inflammatory diseases .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-3-4-10-23-19(27)18-16(9-11-29-18)24(20(23)28)12-17(26)22-15-7-5-14(6-8-15)21-13(2)25/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYRDJIIAUIUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a. Thieno[3,2-d]pyrimidin-2,4-dione Derivatives
  • Compound from : Structure: 2-(1-{[(2,5-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide. Key Differences:
  • Substitution at position 3 includes a dichlorophenyl carbamoyl group instead of a butyl chain.
  • The acetamide side chain is linked to a phenethyl group rather than an acetylamino phenyl group. Implications:
b. Benzodiazepine and Pyrazolo-Pyrimidine Derivatives
  • Compound 11p (): Structure: Benzo[e][1,4]diazepin-2-one core with a pyridinylamino-pyrimidine substituent. Key Differences:
  • Replaces the thienopyrimidine core with a benzodiazepine system.
  • Features a butenyl chain and methyl groups, altering steric and electronic properties.
    • Implications:
  • Benzodiazepine cores may target GABA receptors or apoptotic pathways, diverging from thienopyrimidine’s kinase inhibition .
  • Compound from :

    • Structure: Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
    • Key Differences:
  • Chromenone and pyrazolopyrimidine systems replace the thienopyrimidine core.
  • Fluorophenyl and isopropoxy groups enhance halogen bonding and lipophilicity.
    • Implications:
  • Fluorine substituents improve blood-brain barrier penetration but may increase toxicity risks .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight ~400–450 g/mol (estimated) 528.34 g/mol 571.20 g/mol
Key Substituents Butyl, acetylamino phenyl Dichlorophenyl, phenethyl Fluorophenyl, chromenone
Solubility Moderate (polar groups) Low (chlorine, phenethyl) Low (fluorine, chromenone)
Melting Point Not reported Not reported 302–304°C
Notes:
  • The target compound’s acetylamino phenyl group likely improves aqueous solubility compared to dichlorophenyl or fluorophenyl derivatives .
  • Higher melting points (e.g., 302–304°C in ) correlate with crystalline stability but may complicate formulation .

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